

# An In-Depth Technical Guide to BTA-188 (CAS Number: 314062-80-1)

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## Compound of Interest

Compound Name: *Bta-188*

Cat. No.: *B3062578*

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## Abstract

**BTA-188** is a potent, orally active antiviral compound identified as a capsid-binding inhibitor of picornaviruses, particularly human rhinoviruses (HRV) and enterovirus 71 (EV71).<sup>[1]</sup> As a pyridazinyl oxime ether, **BTA-188** represents an important chemotype in the development of antipicornaviral agents.<sup>[1]</sup> This technical guide provides a comprehensive overview of the available data on **BTA-188**, including its mechanism of action, in vitro efficacy, and known metabolic liabilities. The information is presented to support further research and development in the field of antiviral therapeutics.

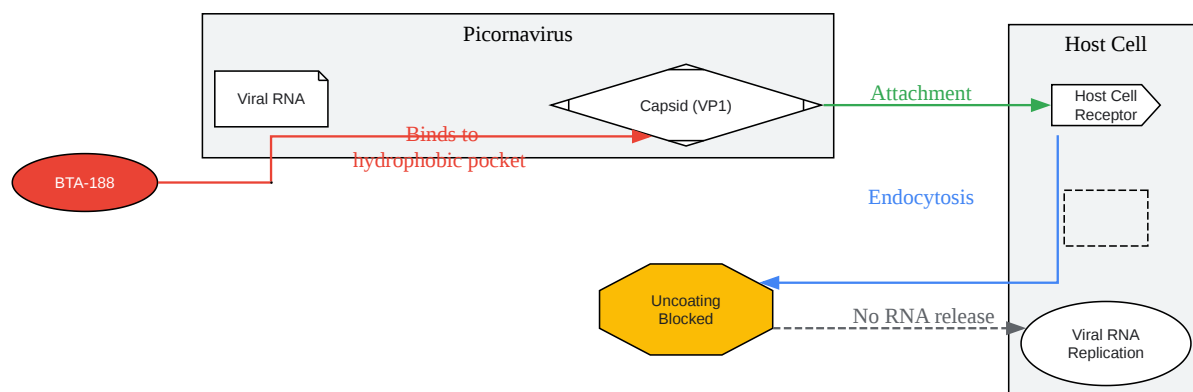
## Core Compound Information

Property	Value	Source
Compound Name	BTA-188	[1][2]
CAS Number	314062-80-1	[2]
Molecular Formula	C21H28N4O2	[2]
Molecular Weight	368.47 g/mol	
Chemical Name	Benzaldehyde, 4-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-, O-ethyloxime	[2]
Synonyms	BTA 188, (E)-N-ethoxy-1-[4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]phenyl]methanimine	[2]

## Mechanism of Action: Capsid Binding and Uncoating Inhibition

**BTA-188** exerts its antiviral effect through a well-established mechanism for "WIN-like" compounds: direct binding to the viral capsid. Specifically, it targets a hydrophobic pocket within the viral protein 1 (VP1). This binding event stabilizes the viral capsid, preventing the conformational changes necessary for the uncoating process and the subsequent release of the viral RNA genome into the cytoplasm of the host cell. By inhibiting uncoating, **BTA-188** effectively halts the viral replication cycle at an early stage.

► DOT Script for **BTA-188** Mechanism of Action



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Figure 1: **BTA-188** binds to the VP1 capsid protein, preventing uncoating and viral RNA release.

## In Vitro Antiviral Activity

**BTA-188** has demonstrated potent in vitro activity against a range of picornaviruses. The following table summarizes the available quantitative data on its efficacy.

Virus	Assay Type	Cell Line	Endpoint	Value
Human Rhinovirus 2 (HRV-2)	CPE Inhibition	-	IC50	0.8 nM
CPE Inhibition	-	IC90	11 nM	
Enterovirus	CPE Inhibition	-	IC50	82 nM
CPE Inhibition	-	IC90	109 nM	

CPE: Cytopathic Effect; IC50: 50% Inhibitory Concentration; IC90: 90% Inhibitory Concentration.

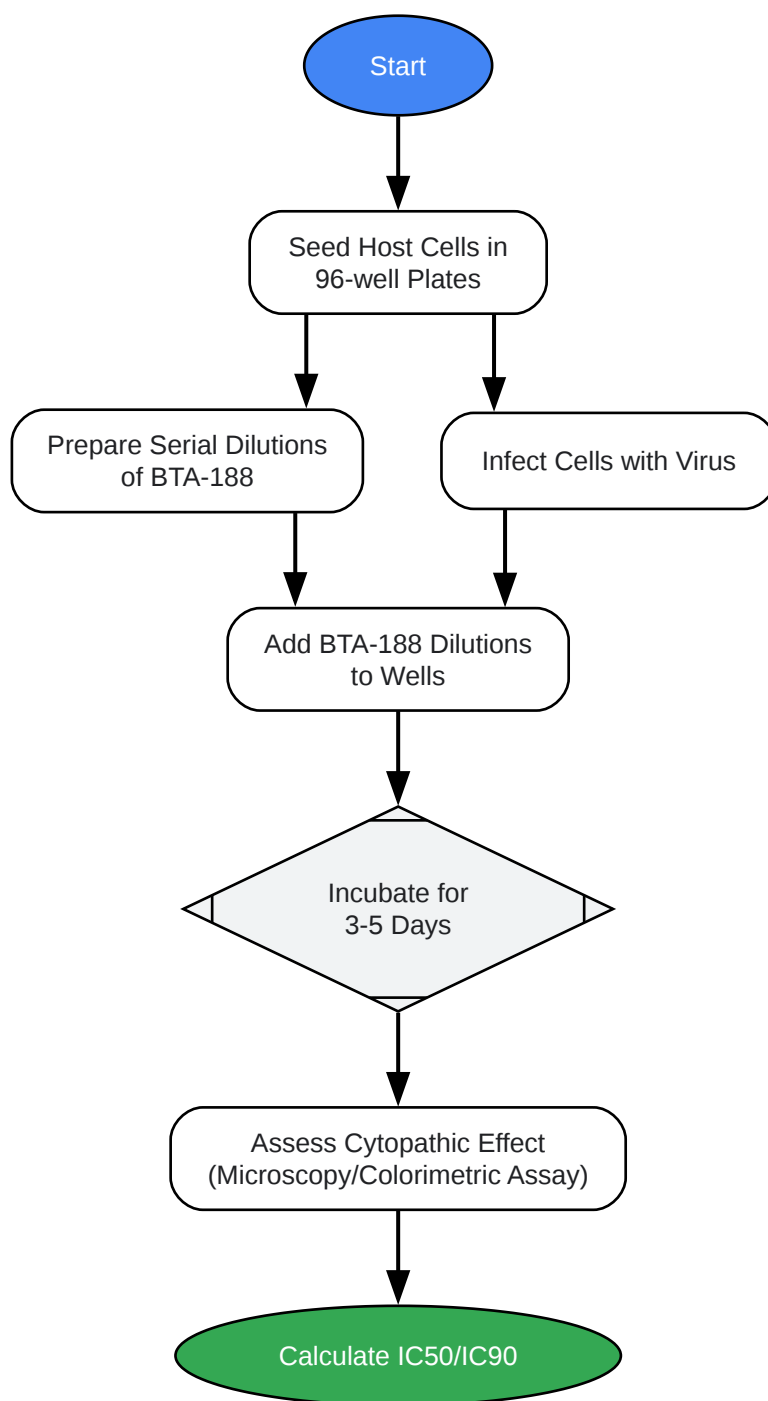
## Experimental Protocols

### Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity

This assay is a common method to determine the in vitro efficacy of an antiviral compound by measuring the prevention of virus-induced cell death.

- **Cell Seeding:** Host cells susceptible to the target virus (e.g., HeLa cells for rhinoviruses, RD cells for enteroviruses) are seeded in 96-well microtiter plates and incubated to form a confluent monolayer.
- **Compound Dilution:** **BTA-188** is serially diluted to a range of concentrations.
- **Infection and Treatment:** The cell culture medium is removed, and the cells are infected with a standardized amount of virus. Subsequently, the different dilutions of **BTA-188** are added to the wells. Control wells with uninfected cells, infected untreated cells, and uninfected cells treated with the compound are included.
- **Incubation:** The plates are incubated for a period sufficient to allow for the development of CPE in the virus control wells (typically 3-5 days).
- **CPE Assessment:** The plates are examined microscopically to determine the extent of CPE in each well. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT, XTT) or by staining with crystal violet.
- **Data Analysis:** The concentration of **BTA-188** that inhibits CPE by 50% (IC50) and 90% (IC90) is calculated by plotting the percentage of CPE inhibition against the drug concentration.

► DOT Script for CPE Inhibition Assay Workflow



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Figure 2: Workflow for a typical cytopathic effect (CPE) inhibition assay.

## Pharmacokinetics, Metabolism, and Toxicology

While **BTA-188** showed promising initial pharmacokinetic and toxicity profiles, further studies revealed undesirable metabolic liabilities. This led to the development of its successor, BTA798

(vapendavir), which exhibits improved metabolic stability. Specific quantitative data on the pharmacokinetics, metabolism, and toxicology of **BTA-188** are not extensively available in the public domain, likely due to the shift in focus to the development of BTA798.

## Conclusion and Future Perspectives

**BTA-188** is a significant compound in the study of antipicornaviral agents, demonstrating the potential of capsid-binding inhibitors. Although its development was superseded by a metabolically more stable analogue, the data on **BTA-188** provides a valuable reference for the design and evaluation of new antiviral drugs targeting picornaviruses. Further research could focus on fully characterizing the metabolic pathways of **BTA-188** to better understand the structure-activity and structure-metabolism relationships within this class of compounds. Such studies would be instrumental in the rational design of future antiviral candidates with improved efficacy and safety profiles.

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## References

- 1. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
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